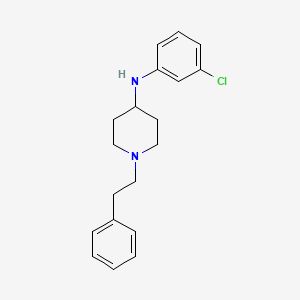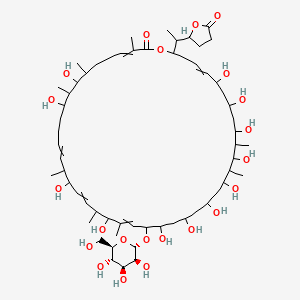
N-(3-chlorophenyl)-1-(2-phenylethyl)-4-piperidinamine
Übersicht
Beschreibung
Despropionyl meta-Chlorofentanyl ist eine synthetische Opioidverbindung, die strukturell dem Fentanyl ähnelt. Es wird hauptsächlich als analytischer Referenzstandard in Forschungs- und forensischen Anwendungen eingesetzt. Die Verbindung ist bekannt für ihre starken analgetischen Eigenschaften und wird oft im Zusammenhang mit Opioid-Rezeptor-Interaktionen untersucht .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Despropionyl meta-Chlorofentanyl umfasst mehrere Schlüsselschritte:
Bildung des Piperidinrings: Der erste Schritt beinhaltet die Bildung des Piperidinrings, ein häufiges Strukturmotiv in vielen synthetischen Opioiden.
Einführung der Phenethylgruppe: Die Phenethylgruppe wird durch eine Reihe von Alkylierungsreaktionen eingeführt.
Chlorierung: Die meta-Chlor-Gruppe wird durch eine Chlorierungsreaktion eingeführt, typischerweise unter Verwendung von Reagenzien wie Thionylchlorid oder Phosphorpentachlorid.
Industrielle Produktionsmethoden: Die industrielle Produktion von Despropionyl meta-Chlorofentanyl folgt ähnlichen Synthesewegen, wird aber für die Großproduktion optimiert. Dazu gehören die Verwendung von automatisierten Reaktoren, Durchflusssystemen und strengen Qualitätskontrollmaßnahmen, um eine hohe Reinheit und Ausbeute zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Despropionyl meta-Chlorofentanyl unterliegt verschiedenen Arten von chemischen Reaktionen:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren und die Aktivität der Verbindung verändern.
Substitution: Halogensubstitutionsreaktionen können auftreten, die zu verschiedenen Analoga führen
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid verwendet.
Substitution: Halogenierungsmittel wie Thionylchlorid werden eingesetzt
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Analoga von Despropionyl meta-Chlorofentanyl .
Wissenschaftliche Forschungsanwendungen
Despropionyl meta-Chlorofentanyl wird in der wissenschaftlichen Forschung häufig eingesetzt, insbesondere in folgenden Bereichen:
Chemie: Es dient als Referenzstandard für analytische Methoden, darunter Massenspektrometrie und Chromatographie.
Biologie: Die Verbindung wird verwendet, um Opioid-Rezeptor-Interaktionen und Signaltransduktionswege zu untersuchen.
Medizin: Die Forschung konzentriert sich auf ihre analgetischen Eigenschaften und potenziellen therapeutischen Anwendungen.
Industrie: Es wird bei der Entwicklung neuer synthetischer Opioide und in der forensischen Toxikologie eingesetzt
5. Wirkmechanismus
Despropionyl meta-Chlorofentanyl entfaltet seine Wirkung durch Bindung an Opioidrezeptoren im zentralen Nervensystem. Diese Bindung hemmt die Freisetzung von Neurotransmittern, was zu Analgesie und Sedierung führt. Die primären molekularen Ziele sind die µ-Opioidrezeptoren, die an der Schmerzmodulation und an Belohnungswegen beteiligt sind .
Ähnliche Verbindungen:
Fentanyl: Ein starkes synthetisches Opioid mit ähnlichen analgetischen Eigenschaften.
Carfentanil: Ein extrem starkes Analogon, das in der Veterinärmedizin eingesetzt wird.
Alfentanil: Ein schnell wirkendes synthetisches Opioid, das in der Anästhesie eingesetzt wird
Einzigartigkeit: Despropionyl meta-Chlorofentanyl ist aufgrund seiner spezifischen strukturellen Modifikationen einzigartig, die ihm besondere pharmakologische Eigenschaften verleihen. Seine meta-Chlor-Substitution unterscheidet es von anderen Fentanyl-Analoga und beeinflusst seine Bindungsaffinität und metabolische Stabilität .
Wirkmechanismus
Despropionyl meta-Chlorofentanyl exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesia and sedation. The primary molecular targets are the mu-opioid receptors, which are involved in pain modulation and reward pathways .
Vergleich Mit ähnlichen Verbindungen
Fentanyl: A potent synthetic opioid with similar analgesic properties.
Carfentanil: An extremely potent analog used in veterinary medicine.
Alfentanil: A fast-acting synthetic opioid used in anesthesia
Uniqueness: Despropionyl meta-Chlorofentanyl is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its meta-chloro substitution differentiates it from other fentanyl analogs, affecting its binding affinity and metabolic stability .
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-1-(2-phenylethyl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2/c20-17-7-4-8-19(15-17)21-18-10-13-22(14-11-18)12-9-16-5-2-1-3-6-16/h1-8,15,18,21H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKHYLYZXSVXTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=CC(=CC=C2)Cl)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401036848 | |
| Record name | Despropionyl m-Chlorofentanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401036848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1307806-90-1 | |
| Record name | Despropionyl m-Chlorofentanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401036848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol, acetate ester](/img/structure/B3025726.png)


![1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol](/img/structure/B3025730.png)
![1'H-Lupa-2,20(29)-dieno[3,2-b]indol-28-oic acid](/img/structure/B3025732.png)

![2-[[2-[(3-Pyridinylcarbonyl)amino]benzoyl]amino]-3,4,5-trimethoxybenzoic acid methyl ester](/img/structure/B3025734.png)



![(1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol](/img/structure/B3025744.png)

